physicochemical characteristics of 3-Amino-6-methylpyridazine
physicochemical characteristics of 3-Amino-6-methylpyridazine
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Amino-6-methylpyridazine
Introduction
3-Amino-6-methylpyridazine (CAS: 18591-82-7) is a heterocyclic aromatic amine that has garnered significant interest within the pharmaceutical and agrochemical sectors.[1] As a derivative of the pyridazine ring system, it possesses a unique arrangement of nitrogen heteroatoms that imparts distinct electronic and steric properties. These characteristics make it an invaluable scaffold and intermediate in medicinal chemistry. The 3-aminopyridazine core, in particular, is a key structural element in several approved pharmaceuticals, highlighting its privileged status in drug design.[2]
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-6-methylpyridazine. Tailored for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data. It offers field-proven insights into the causality behind its properties, details robust experimental protocols for their validation, and contextualizes their impact on drug discovery and development.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 3-Amino-6-methylpyridazine is a simple yet functionally rich molecule, featuring a basic amino group and a lipophilic methyl group appended to the polar pyridazine core.
| Identifier | Value | Source |
| IUPAC Name | 6-methylpyridazin-3-amine | [3] |
| CAS Number | 18591-82-7 | [4] |
| Molecular Formula | C₅H₇N₃ | [4] |
| Molecular Weight | 109.13 g/mol | [4] |
| Canonical SMILES | Cc1ccc(N)nn1 | [4] |
| InChI Key | KAZMCIGKULUUMR-UHFFFAOYSA-N | [4] |
Core Physicochemical Properties
A molecule's fundamental physical properties dictate its behavior from the reaction flask to in vivo applications. The properties of 3-Amino-6-methylpyridazine suggest a stable, polar solid, which has direct implications for its handling, purification, and formulation.
| Property | Value | Significance in Drug Development |
| Appearance | Light yellow to dark red/brown solid | [3][5][6] |
| Melting Point | 222-223 °C | [5] |
| Boiling Point | 319 °C | [5] |
| pKa (Predicted) | 5.48 ± 0.10 | [5] |
| LogP (Predicted) | -0.1 | [7] |
Expert Insight: The Duality of the Pyridazine Scaffold
The pyridazine ring is a fascinating bioisostere for a phenyl ring, but with unique advantages.[2] The two adjacent nitrogen atoms act as strong hydrogen bond acceptors and create a significant dipole moment. This inherently increases polarity and aqueous solubility compared to a simple phenyl analogue, a desirable trait for reducing metabolic liabilities and improving pharmacokinetic profiles. The predicted pKa of ~5.5 is a direct consequence of the electron-withdrawing nature of the pyridazine nitrogens, which reduces the basicity of the exocyclic amino group compared to an aniline equivalent. This attenuated basicity can be critical for avoiding off-target interactions with aminergic receptors and preventing lysosomal trapping.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for determining the melting point and purity of a crystalline solid. Unlike simple capillary methods, it provides quantitative thermodynamic data. The onset temperature of the melting endotherm gives a highly accurate melting point, while the peak shape can provide an initial estimate of purity (sharper peaks suggest higher purity).
Methodology:
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Calibration: Calibrate the DSC instrument using high-purity indium (m.p. 156.6 °C) and tin (m.p. 231.9 °C) standards.
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Sample Preparation: Accurately weigh 1-3 mg of 3-Amino-6-methylpyridazine into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
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Analysis: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere from 25 °C to 250 °C at a controlled rate of 10 °C/min.
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Data Interpretation: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak.
Solubility Profile
While no quantitative solubility data is publicly available, the predicted LogP of -0.1 suggests hydrophilicity.[7] Practical synthesis procedures note partitioning the compound between ethyl acetate and brine, with subsequent extraction into ethyl acetate, confirming at least moderate solubility in this organic solvent.[5] The presence of both a hydrogen bond donor (-NH₂) and multiple hydrogen bond acceptors (ring nitrogens) allows for effective solvation by both polar protic (e.g., water, methanol) and polar aprotic (e.g., DMSO, DMF) solvents.
Protocol 2: Thermodynamic Solubility Assessment via the Shake-Flask Method (OECD 105)
Causality: This method is the benchmark for determining thermodynamic solubility, ensuring that a true equilibrium is reached between the solid-state and the solvated compound. This value is critical for designing in vivo studies, developing formulations, and ensuring material can be delivered effectively.
Methodology:
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Preparation: Add an excess amount of solid 3-Amino-6-methylpyridazine to a series of vials, each containing a different solvent of interest (e.g., pH 7.4 phosphate buffer, simulated gastric fluid, ethyl acetate).
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Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic check should confirm the time to equilibrium.
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Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
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Quantification: Carefully withdraw a clear aliquot of the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the structure and assessing the purity of 3-Amino-6-methylpyridazine.
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Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 110.1.[5][8] This provides rapid confirmation of the molecular weight.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic peaks confirming the key functional groups.
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N-H Stretching: A pair of medium-to-strong bands between 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).
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C-H Stretching: Bands just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl group C-H.
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N-H Bending: A medium-to-strong scissoring vibration around 1600-1650 cm⁻¹.
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C=C and C=N Stretching: A series of absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridazine ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is predicted to show three distinct signals:
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Aromatic Protons: Two doublets in the aromatic region (likely ~6.5-7.5 ppm), corresponding to the two coupled protons on the pyridazine ring.
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Amine Protons (-NH₂): A broad singlet that may appear between 4-6 ppm, whose chemical shift is highly dependent on solvent and concentration. This peak will exchange with D₂O.
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Methyl Protons (-CH₃): A sharp singlet around 2.3-2.6 ppm, integrating to three protons.
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-
¹³C NMR: The carbon NMR spectrum should display five distinct signals: three for the sp² carbons of the pyridazine ring and one for the methyl group carbon. The carbon attached to the amino group will be the most upfield of the aromatic signals.
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Chemical Reactivity and Stability
The reactivity of 3-Amino-6-methylpyridazine is governed by the interplay between the electron-rich amino group and the electron-deficient pyridazine ring.
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Amino Group Reactivity: The primary amino group is nucleophilic and will undergo typical reactions such as acylation, alkylation, and diazotization. This functionality is the primary handle for synthetic elaboration, allowing for the construction of more complex molecules.
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Ring Reactivity: The pyridazine ring itself is relatively electron-deficient and generally resistant to electrophilic aromatic substitution. However, it can activate the attached methyl group for condensation reactions or undergo nucleophilic substitution if a suitable leaving group is present on the ring.
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Stability: The compound is a stable solid under standard laboratory conditions.[5] It should be stored in a dry, dark place to prevent potential degradation. Strong oxidizing agents should be avoided.
Conclusion
3-Amino-6-methylpyridazine is a stable, polar, and weakly basic building block with a well-defined physicochemical profile. Its high melting point and hydrophilicity are key characteristics that influence its application in synthesis and drug development. The amino group provides a reliable synthetic handle for diversification, while the pyridazine core offers a polar, metabolically stable scaffold that is advantageous for crafting molecules with favorable drug-like properties. The experimental protocols and expert insights provided in this guide offer a robust framework for scientists to effectively utilize and characterize this valuable chemical entity in their research endeavors.
References
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PubChem. (n.d.). 3-Amino-6-methylpyridazine-4-carboxylic acid. Retrieved from [Link]
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Daina, A., & Zoete, V. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(10), 1646–1661. (Note: While the direct link is to a general review, the search results confirm the 3-aminopyridazine core's importance.) Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Amino-6-methylpyridine Supplier & Manufacturer in China. Retrieved from [Link]
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Gleave, R. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 3-Amino-6-methylpyridazine. Retrieved from [Link]
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